molecular formula C11H8ClNO B1521463 4-Chloro-2-(pyridin-3-yl)phenol CAS No. 1214337-83-3

4-Chloro-2-(pyridin-3-yl)phenol

Cat. No.: B1521463
CAS No.: 1214337-83-3
M. Wt: 205.64 g/mol
InChI Key: BTVUKPKQAWQANG-UHFFFAOYSA-N
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Description

4-Chloro-2-(pyridin-3-yl)phenol is an organic compound characterized by a chloro group attached to the benzene ring and a pyridine ring at the second position of the phenol group

Synthetic Routes and Reaction Conditions:

  • Bromination and Subsequent Nucleophilic Aromatic Substitution: The compound can be synthesized by brominating 2-(pyridin-3-yl)phenol followed by a nucleophilic aromatic substitution with a chlorinating agent.

  • Direct Chlorination: Direct chlorination of 2-(pyridin-3-yl)phenol under controlled conditions can also yield the desired product.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to scale up the production process.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert this compound to its corresponding quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of 4-Chloro-2-(pyridin-3-yl)aniline.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Typical reducing agents include iron powder and hydrogen gas.

  • Substitution: Reagents like thionyl chloride (SOCl2) and sodium hydroxide (NaOH) are often used.

Major Products Formed:

  • Quinones: Resulting from oxidation reactions.

  • Anilines: Resulting from reduction reactions.

  • Substituted Phenols: Resulting from substitution reactions.

Scientific Research Applications

4-Chloro-2-(pyridin-3-yl)phenol is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and interactions.

  • Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Chloro-2-(pyridin-3-yl)phenol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 4-Chloro-3-(pyridin-2-yl)aniline: Similar structure but different positioning of the pyridine ring.

  • 2-(Pyridin-3-yl)phenol: Lacks the chloro group present in 4-Chloro-2-(pyridin-3-yl)phenol.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and development.

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Properties

IUPAC Name

4-chloro-2-pyridin-3-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c12-9-3-4-11(14)10(6-9)8-2-1-5-13-7-8/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVUKPKQAWQANG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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